molecular formula C6H4ClN5 B13342167 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Cat. No.: B13342167
M. Wt: 181.58 g/mol
InChI Key: RWKUWIJQOHNVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring is particularly significant as it is known for its biological activity and ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is reacted with sodium triazolate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-3-(1H-1,2,4-triazol-1-yl)pyrazine derivative .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity . The exact pathways involved would vary based on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(1H-1,2,3-triazol-1-yl)pyrazine
  • 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyridine
  • 2-Chloro-3-(1H-1,2,4-triazol-1-yl)benzene

Uniqueness

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is unique due to the combination of the pyrazine and triazole rings, which imparts distinct chemical and biological properties. The presence of the chlorine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H4ClN5

Molecular Weight

181.58 g/mol

IUPAC Name

2-chloro-3-(1,2,4-triazol-1-yl)pyrazine

InChI

InChI=1S/C6H4ClN5/c7-5-6(10-2-1-9-5)12-4-8-3-11-12/h1-4H

InChI Key

RWKUWIJQOHNVCF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)N2C=NC=N2)Cl

Origin of Product

United States

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